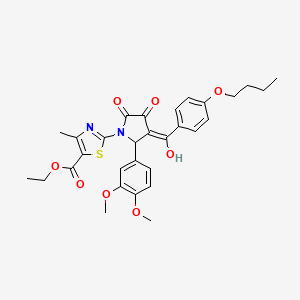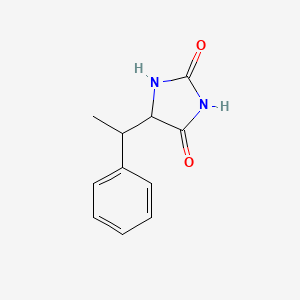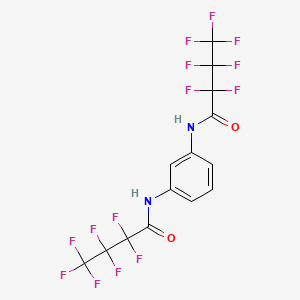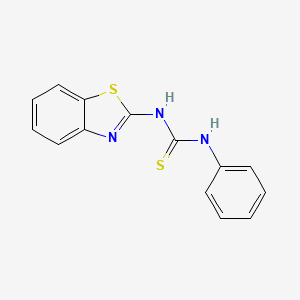
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (whew, that’s a mouthful!) belongs to the class of thiazole-based compounds. Its structure combines elements from both pyrrole and thiazole rings, making it an interesting target for synthetic chemists and researchers.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate starting materials, including 3,4-dimethoxybenzaldehyde, 4-butoxybenzoyl chloride, and thiazole-4-carboxylic acid. The reaction proceeds through intermediate steps, leading to the formation of the desired product.
Reaction Conditions: The reaction typically takes place under reflux conditions using an appropriate solvent (such as dichloromethane or ethyl acetate). Acidic or basic catalysts may be employed to facilitate the condensation. Workup involves extraction, purification, and isolation of the product.
Industrial Production: While not widely used industrially, this compound may find applications in specialized fields. Large-scale production would require optimization of the synthetic route, cost-effective reagents, and efficient purification methods.
化学反应分析
Reactivity: Ethyl 2-(3-(4-butoxybenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various reactions:
Oxidation: The phenolic hydroxyl group is susceptible to oxidation.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield a carboxylic acid derivative.
- Reduction could lead to an alcohol or amine.
- Substitution reactions may result in modified esters or amides.
科学研究应用
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine:Anticancer Properties: Some thiazole derivatives exhibit antitumor activity, making this compound interesting for further investigation.
Enzyme Inhibition: It may act as an enzyme inhibitor due to its structural features.
Drug Development: Researchers study its potential as a lead compound for drug development.
作用机制
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
相似化合物的比较
While unique in its structure, this compound shares similarities with other thiazole-based molecules. Notable analogs include:
- Thiazole-4-carboxylic acid derivatives.
- Pyrrole-containing compounds with similar functional groups.
属性
CAS 编号 |
609793-26-2 |
|---|---|
分子式 |
C30H32N2O8S |
分子量 |
580.6 g/mol |
IUPAC 名称 |
ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O8S/c1-6-8-15-40-20-12-9-18(10-13-20)25(33)23-24(19-11-14-21(37-4)22(16-19)38-5)32(28(35)26(23)34)30-31-17(3)27(41-30)29(36)39-7-2/h9-14,16,24,33H,6-8,15H2,1-5H3/b25-23+ |
InChI 键 |
YXFYOQQKXKEVGF-WJTDDFOZSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)/O |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)



![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)



![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)
